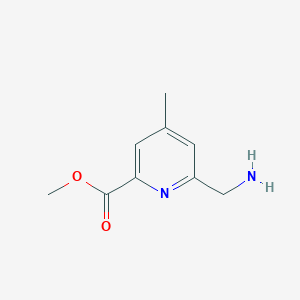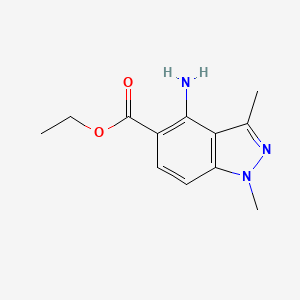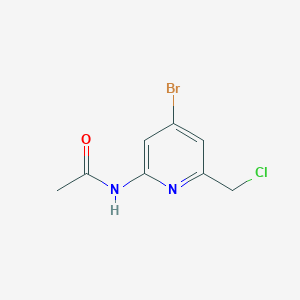![molecular formula C10H12FN5 B14847791 1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)
1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE: is a synthetic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties. The addition of a guanidinylethyl group and a fluorine atom enhances the compound’s potential for various applications in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzimidazole derivatives.
Fluorination: Introduction of the fluorine atom at the 5(6) position is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Guanidinylation: The guanidinylethyl group is introduced through a nucleophilic substitution reaction using guanidine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the guanidinylethyl and fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects such as antiviral or anticancer activity.
類似化合物との比較
Similar Compounds
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE: Similar structure but with a methoxy group instead of a fluorine atom.
2-GUANIDINYLETHYL-5(6)-CHLORO-BENZIMIDAZOLE: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE enhances its lipophilicity and metabolic stability, making it a unique and potentially more effective compound compared to its analogs.
特性
分子式 |
C10H12FN5 |
|---|---|
分子量 |
221.23 g/mol |
IUPAC名 |
2-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]guanidine |
InChI |
InChI=1S/C10H12FN5/c11-6-1-2-7-8(5-6)16-9(15-7)3-4-14-10(12)13/h1-2,5H,3-4H2,(H,15,16)(H4,12,13,14) |
InChIキー |
XLJNGTMDAPPDHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)




